molecular formula C8H11N3S B1270876 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol CAS No. 443917-88-2

4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol

Cat. No. B1270876
CAS RN: 443917-88-2
M. Wt: 181.26 g/mol
InChI Key: RNUJNNAYOBDOLY-UHFFFAOYSA-N
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Description

“4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol” is a chemical compound with the molecular formula C8H11N3S and a molecular weight of 181.26 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a 1,2,4-triazole heterocycle with an allyl group and a cyclopropyl group attached to it .


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 181.26 .

Scientific Research Applications

  • Corrosion Inhibition : A study by Orhan et al. (2012) demonstrated the effectiveness of a similar compound, 4-allyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol, in inhibiting the corrosion of mild steel in acidic environments. This suggests potential applications of 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol in industrial corrosion protection (Orhan, Ercan, Koparir, & Soylemez, 2012).

  • Synthesis and Structural Analysis : Mobinikhaledi et al. (2010) discussed the synthesis of novel Schiff bases containing the 1,2,4-triazole ring, indicating the chemical versatility and potential for creating new compounds with this triazole as a base structure (Mobinikhaledi, Foroughifar, Khanpour, & Ebrahimi, 2010).

  • Antimicrobial and Antifungal Activity : The antibacterial and antifungal properties of various 4-allyl/amino-5-aryl-1,2,4-triazoles were explored by Colanceska-Ragenovic et al. (2001), highlighting the potential of these compounds in medicinal chemistry and pharmaceutical research (Colanceska-Ragenovic, Dimova, Kakurinov, Molnar, & Bužarovska, 2001).

  • Antitumor Activity : Research by Ovsepyan et al. (2018) on 3,4-substituted-(4H)-1,2,4-triazole-5-thiols revealed their potential as biologically active compounds with antitumor properties, suggesting the importance of triazole derivatives in cancer research (Ovsepyan, Dilanyan, Arsenyan, Muradyan, Minasyan, & Melik-Ohanjanyan, 2018).

  • Electrochemical Studies : The electrochemical properties of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol as a corrosion inhibitor for copper were studied by Chauhan et al. (2019), emphasizing the significance of triazole derivatives in corrosion science (Chauhan, Quraishi, Carrière, Seyeux, Marcus, & Singh, 2019).

Safety and Hazards

“4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol” is classified as a combustible substance with acute toxicity . It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-cyclopropyl-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3S/c1-2-5-11-7(6-3-4-6)9-10-8(11)12/h2,6H,1,3-5H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNUJNNAYOBDOLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NNC1=S)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60366058
Record name 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

26.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24825903
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

443917-88-2
Record name 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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